molecular formula C19H23ClN2O B14548246 (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 62071-97-0

(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene

Cat. No.: B14548246
CAS No.: 62071-97-0
M. Wt: 330.8 g/mol
InChI Key: USOCYFVEKXKQPO-UHFFFAOYSA-N
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Description

(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo compound. In this case, the coupling component would be a derivative containing the chloroethoxy and methylbutyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylpropyl)phenyl]diazene
  • (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-ethylbutyl)phenyl]diazene

Uniqueness

(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the chloroethoxy group enhances its reactivity in substitution reactions, while the methylbutyl group influences its solubility and interaction with biological systems. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62071-97-0

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

[4-(2-chloroethoxy)phenyl]-[4-(2-methylbutyl)phenyl]diazene

InChI

InChI=1S/C19H23ClN2O/c1-3-15(2)14-16-4-6-17(7-5-16)21-22-18-8-10-19(11-9-18)23-13-12-20/h4-11,15H,3,12-14H2,1-2H3

InChI Key

USOCYFVEKXKQPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCl

Origin of Product

United States

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